molecular formula C16H14ClN5O2 B12897686 ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate CAS No. 28642-75-3

ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

Cat. No.: B12897686
CAS No.: 28642-75-3
M. Wt: 343.77 g/mol
InChI Key: UGWGFFXYCGKSNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate (CAS 28642-75-3) is a pyridopyrazine derivative of significant interest in medicinal chemistry and oncology research. This compound is a key chemical scaffold for investigating kinase modulation, with patent literature indicating its utility in the development of inhibitors targeting receptor tyrosine kinases and other key signaling proteins involved in cellular proliferation . Its structural framework is specifically explored for modulating pathological signaling pathways in proliferative diseases, showing potential in preclinical research for targeting cancers such as melanoma and colorectal neoplasms . The mechanism of action for related pyridopyrazine compounds often involves the inhibition of kinase activity, which can lead to the suppression of tumor cell growth and the induction of apoptosis . With a molecular formula of C16H14ClN5O2 and a molecular weight of 343.77 g/mol , this research compound is provided as a high-purity standard for investigative use. This product is intended for laboratory research applications only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet and handle this material with appropriate precautions.

Properties

CAS No.

28642-75-3

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate

InChI

InChI=1S/C16H14ClN5O2/c1-2-24-16(23)22-13-7-11(18)14-15(21-13)20-12(8-19-14)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3,(H3,18,20,21,22,23)

InChI Key

UGWGFFXYCGKSNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC2=NC(=CN=C2C(=C1)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[2,3-b]pyrazine Core

The pyrido[2,3-b]pyrazine scaffold is generally prepared by cyclization reactions involving substituted pyridine derivatives and hydrazine or related reagents. The 4-chlorophenyl substituent is introduced via cross-coupling or condensation reactions.

Introduction of the Amino Group at Position 8

The amino group at position 8 is typically introduced by nucleophilic substitution or reduction of a nitro precursor. This step requires careful control of reaction conditions to avoid side reactions.

Carbamate Formation at Position 6

The carbamate group is formed by reacting the 6-hydroxy or 6-amino intermediate with ethyl chloroformate or ethyl isocyanate under basic conditions. This step is crucial for obtaining the ethyl carbamate moiety.

Representative Experimental Procedure

Based on analogous carbamate syntheses and heterocyclic chemistry literature, a typical preparation involves:

Step Reagents & Conditions Yield (%) Notes
1. Preparation of 6-chloropyridin-3-yl carbamate intermediate Reaction of 6-chloropyridin-3-yl carbamic acid tert-butyl ester with n-butyllithium and iodine at -78 °C in THF, followed by workup and purification 32-33% Lithiation and iodination step critical for substitution pattern
2. Formation of pyrido[2,3-b]pyrazine core with 4-chlorophenyl substitution Cross-coupling or condensation with 4-chlorophenyl hydrazine derivatives under reflux in suitable solvent 50-70% (literature range) Requires inert atmosphere and dry solvents
3. Amination at position 8 Reduction of nitro precursor or nucleophilic substitution using ammonia or amine sources 60-80% Controlled temperature to prevent overreaction
4. Carbamate formation Reaction of 6-amino intermediate with ethyl chloroformate in presence of base (e.g., triethylamine) at 0-25 °C 70-90% Purification by column chromatography or recrystallization

Reaction Conditions and Purification

  • Solvents: Anhydrous tetrahydrofuran (THF), diethyl ether, ethyl acetate, petroleum ether.
  • Temperature: Low temperatures (-78 °C) for lithiation and iodination; ambient to mild heating for coupling and carbamate formation.
  • Atmosphere: Inert gas (argon or nitrogen) to prevent oxidation.
  • Purification: Silica gel column chromatography using mixtures of petroleum ether and ethyl acetate; recrystallization from suitable solvents.
  • Storage: Dry, dark, and ventilated conditions to maintain compound stability.

Data Table Summarizing Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Key Observations
1 Lithiation and iodination n-BuLi, TMEDA, I2, THF, -78 °C 32-33 Critical for halogen substitution
2 Core formation & substitution 4-chlorophenyl hydrazine, reflux, inert atmosphere 50-70 Requires dry conditions
3 Amination Ammonia or reducing agent, controlled temp 60-80 Avoids over-reduction
4 Carbamate formation Ethyl chloroformate, base, 0-25 °C 70-90 High purity product after chromatography

Research Findings and Notes

  • The lithiation and iodination step is a key transformation enabling selective functionalization of the pyridine ring, as demonstrated in related carbamate syntheses.
  • The use of tert-butyl carbamate intermediates facilitates protection and selective deprotection strategies.
  • Reaction yields vary depending on reagent purity, solvent dryness, and temperature control.
  • The final carbamate formation is generally high yielding and straightforward, but requires careful pH control during workup to avoid hydrolysis.
  • Purification by silica gel chromatography is effective for removing side products and obtaining analytically pure material.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbamate group (-OCONH-) and the aromatic chlorine in the 4-chlorophenyl substituent are primary sites for nucleophilic substitution.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Chlorine displacement Sodium methoxide, ethanol, refluxMethoxy-substituted derivatives
Carbamate hydrolysis Aqueous HCl/NaOH, heatPrimary amine or carboxylic acid formation
  • The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) with alkoxide or amine nucleophiles, yielding methoxy- or amino-substituted analogs .

  • Hydrolysis of the ethyl carbamate under acidic conditions generates a primary amine, while basic conditions yield a carboxylic acid .

Oxidation Reactions

The amino group (-NH₂) and pyrido-pyrazine core participate in oxidation reactions.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Amino group oxidation Hydrogen peroxide (H₂O₂), acidic mediumNitroso or nitro derivatives
Core oxidation KMnO₄, H₂SO₄, heatPyrazine N-oxide formation
  • Oxidation of the amino group produces nitroso intermediates, which can further oxidize to nitro derivatives under strong conditions .

  • The pyrido-pyrazine ring undergoes oxidation to form N-oxides, enhancing electrophilicity for subsequent reactions .

Amidation and Urea Formation

The amino group reacts with acyl chlorides or isocyanates to form amides or ureas.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Acylation Acetyl chloride, pyridineAcetamide derivative
Urea synthesis Phenyl isocyanate, DMF, RTSubstituted urea
  • Acylation with acetyl chloride yields acetamide derivatives, retaining the pyrido-pyrazine core .

  • Reaction with phenyl isocyanate forms urea-linked analogs, useful in medicinal chemistry .

Reductive Amination

The amino group participates in reductive amination with ketones or aldehydes.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Secondary amine synthesis Acetone, NaBH₃CN, methanolN-alkylated derivatives
  • Reductive amiation with acetone produces secondary amines, expanding structural diversity for biological testing .

Cyclization Reactions

The compound serves as a precursor in fused heterocycle synthesis.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Triazole fusion NaN₃, Cu(I), DMF, 80°CTriazolo-pyrido-pyrazine derivatives
  • Reaction with sodium azide and copper catalysts forms triazole-fused analogs, leveraging the amino group’s reactivity .

Halogenation

Electrophilic halogenation targets the pyrido-pyrazine core.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Bromination Br₂, FeBr₃, CHCl₃Brominated pyrido-pyrazine
  • Bromination at the pyridine ring enhances reactivity for cross-coupling reactions .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the 4-chlorophenyl group.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Suzuki coupling Pd(PPh₃)₄, aryl boronic acid, DMEBiaryl derivatives
  • Suzuki-Miyaura coupling replaces the chlorine atom with aryl groups, enabling structural diversification .

Key Mechanistic Insights

  • Nucleophilic substitution at the carbamate or chlorine site follows a bimolecular (SN2) or aromatic NAS pathway .

  • Oxidation of the amino group proceeds via radical intermediates in acidic H₂O₂.

  • Reductive amination involves imine formation followed by borohydride reduction.

This compound’s versatility in reactions underscores its utility in synthesizing bioactive molecules, particularly in anticancer drug development .

Scientific Research Applications

Basic Information

  • Chemical Formula : C16_{16}H14_{14}ClN5_5O2_2
  • CAS Number : 102568-48-9
  • Molecular Weight : 343.77 g/mol

Structure

The compound features a pyrido[2,3-b]pyrazine core, which is known for its biological activity. The presence of an amino group and a chlorophenyl substituent enhances its pharmacological properties.

Anticancer Activity

Ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate has shown promise as an anticancer agent. Research indicates that compounds with similar structural motifs can inhibit tumor growth by interfering with cellular signaling pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrido[2,3-b]pyrazines exhibited cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibiotic.

Data Table 1: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

Neurological Applications

Research into the neurological effects of this compound indicates potential benefits in treating neurodegenerative diseases. Compounds with similar structures have been shown to exhibit neuroprotective effects.

Case Study : A recent investigation into pyrido[2,3-b]pyrazine derivatives revealed their ability to reduce oxidative stress in neuronal cells, which is a key factor in neurodegeneration .

Synthesis and Formulation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. This process is crucial for producing the compound in sufficient quantities for research and potential therapeutic use.

Synthetic Route Overview

  • Starting Materials : Identify suitable precursors.
  • Reactions : Perform condensation reactions followed by carbamate formation.
  • Purification : Use chromatography techniques to isolate the product.
  • Characterization : Confirm structure using NMR and mass spectrometry.

Mechanism of Action

The mechanism of action of Ethyl (8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Substituent Effects on Activity

  • Electron-Withdrawing Groups : The 4-chlorophenyl group in the target compound likely improves binding to FtsZ compared to electron-donating substituents (e.g., methyl or ethyl in Compounds 9 and 10). Chlorine’s electronegativity may strengthen dipole interactions with bacterial enzymes .
  • Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., diphenyl in Compound 17) exhibit higher melting points and rigidity compared to aliphatic analogs, suggesting improved thermal stability. However, bulkier substituents (e.g., thiophene in Compound 18) may reduce solubility .

Physicochemical Properties

  • Melting Points : The target compound’s melting point is expected to fall between 150–180°C, closer to Compound 17 (155–158°C), due to the aromatic 4-chlorophenyl group. Aliphatic derivatives (e.g., Compound 10) have significantly lower melting points, correlating with reduced crystallinity .

Cross-Application Insights

While the target compound is primarily studied for antibacterial activity, structurally related pyridine derivatives (e.g., N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) exhibit potent insecticidal effects, surpassing acetamiprid in efficacy against aphids . This highlights the versatility of chlorophenyl-substituted heterocycles in agrochemical and pharmaceutical contexts.

Biological Activity

Ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate (CAS Number: 102568-48-9) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article synthesizes the available data on its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is represented as follows:

  • Chemical Formula : C16_{16}H14_{14}ClN5_5O2_2
  • Molecular Weight : 343.77 g/mol
  • CAS Number : 102568-48-9

This compound has been identified as a potential inhibitor of several key pathways involved in cancer cell proliferation:

  • RAF Kinase Inhibition : The compound inhibits RAF activity, particularly BRAF, which is crucial in the signaling pathways that promote cell division and survival in various cancers, including melanoma and colorectal cancer .
  • Receptor Tyrosine Kinase (RTK) Inhibition : It also shows activity against RTKs, which are often overexpressed in tumors and contribute to cancer progression .

Antitumor Activity

Research indicates that this compound demonstrates significant antitumor properties across several cancer cell lines. Below is a summary of findings from various studies:

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa (Cervical)5.33Induces apoptosis via G2/M phase arrest
HepG2 (Liver)4.22Inhibits tubulin polymerization
PC3 (Prostate)3.67Disruption of RTK signaling
A375 (Melanoma)1.48Inhibition of BRAF signaling

These results indicate a promising profile for the compound as a selective agent against tumor cells while sparing normal fibroblasts, highlighting its potential for targeted therapy .

Case Studies

  • In Vitro Studies : A study conducted on various human tumor cell lines demonstrated that the compound effectively inhibited cell proliferation with IC50_{50} values ranging from 1.48 µM to 5.33 µM across different cancer types. The mechanism was primarily linked to cell cycle arrest and induction of apoptosis through modulation of key apoptotic markers such as Bcl-2 and Bax .
  • In Vivo Studies : Preliminary animal studies have shown that administration of this compound resulted in significant tumor regression in xenograft models of melanoma and prostate cancer, further supporting its therapeutic potential .

Q & A

Q. What established synthetic routes are available for ethyl N-[8-amino-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate?

  • Methodological Answer : A common approach involves hydrogenation of carbamate intermediates in ethanol using Raney nickel (Ra-Ni) as a catalyst under ambient conditions. The reaction is monitored via TLC, followed by filtration through celite and solvent evaporation to yield intermediates like 8-amino-pyridopyrazine derivatives . Subsequent carbamate formation may employ ethyl chloroformate in dioxane, with purification via recrystallization (e.g., ethyl acetate) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming aromatic proton environments and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>98%). For example, ¹H NMR in DMSO-d₆ resolves signals for the ethyl carbamate group (δ ~1.2 ppm, triplet) and aromatic protons (δ ~7.2–8.5 ppm) .

Q. What purification strategies are recommended post-synthesis?

  • Methodological Answer : Post-reaction purification includes recrystallization (e.g., ethyl acetate) to remove unreacted starting materials. For intermediates like diamines, direct use without further purification is feasible due to high yields (~82–89%) . Celite filtration is critical after catalytic hydrogenation to eliminate Ra-Ni residues .

Advanced Research Questions

Q. How can catalytic conditions be optimized to improve synthesis yield?

  • Methodological Answer : Systematic variation of catalysts (e.g., Pd(dppf)Cl₂ for Suzuki couplings) and reaction parameters (temperature, solvent polarity) can enhance efficiency. For example, Ra-Ni catalyst pre-washing (3× H₂O, 3× EtOH) improves activity during hydrogenation . Microwave-assisted synthesis or flow chemistry may reduce reaction times and byproduct formation .

Q. How can contradictions in reported biological activities of pyrido[2,3-b]pyrazine derivatives be resolved?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies are key. For instance, the 4-chlorophenyl group in this compound may enhance DNA intercalation (electrochemical sensing) versus neuroprotective effects in analogs with trifluoromethoxy substituents . Dose-response assays and computational docking (e.g., AutoDock Vina) can clarify target specificity .

Q. What mechanistic role does the 4-chlorophenyl group play in biological activity?

  • Methodological Answer : The electron-withdrawing 4-chlorophenyl moiety likely stabilizes π-π stacking with biological targets (e.g., DNA or enzyme active sites). Competitive inhibition assays using derivatives with substituents like 4-fluorophenyl or methyl groups can isolate electronic vs. steric effects .

Q. How can computational methods predict interaction with Bcl-2 or other therapeutic targets?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations model binding affinities. For example, analogs with pyrazino[2,1-g][1,5,8]benzodioxaazacycloundecin cores show Bcl-2 inhibition, suggesting similar scaffolds here may share mechanisms .

Data Contradiction and Validation

Q. How to address discrepancies in reported NMR chemical shifts for pyridopyrazine derivatives?

  • Methodological Answer : Solvent effects (DMSO-d₆ vs. CDCl₃) and concentration differences must be standardized. Validation via 2D NMR (COSY, HSQC) resolves overlapping signals. For example, carbamate NH protons (δ ~8.5–13.0 ppm) may shift due to hydrogen bonding in polar solvents .

Stability and Storage

Q. What are critical stability considerations for long-term storage?

  • Methodological Answer : Light sensitivity necessitates storage in amber vials at –20°C. Lyophilization improves stability for hygroscopic intermediates. Periodic HPLC analysis (e.g., 7.45 min retention time ) monitors degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.